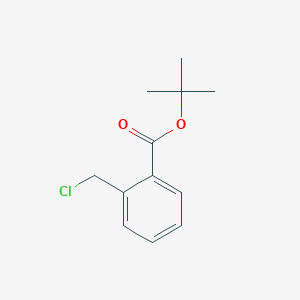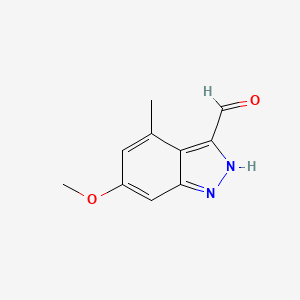
6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde
Übersicht
Beschreibung
“6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde” is a chemical compound . It is a derivative of indazole, a heterocyclic compound that has a wide variety of medicinal applications .
Synthesis Analysis
The synthesis of indazoles, including derivatives like “this compound”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “this compound” is a derivative of the indazole structure, which is a bicyclic compound consisting of fused benzene and pyrazole rings .Chemical Reactions Analysis
Indazole derivatives are known to undergo a variety of chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Formation
6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde and related compounds have been extensively used in chemical synthesis. For instance, 1-Methoxy-6-nitroindole-3-carbaldehyde has been shown to be a versatile electrophile, reacting regioselectively with various nucleophiles to provide 2,3,6-trisubstituted indole derivatives, including novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009). Similarly, 1-Hydroxy-6- and -5-nitroindole-3-carbaldehydes, prepared from 1-methoxy-6- and -5-nitroindole-3-carbaldehydes, have been used as synthetic intermediates for various phytoalexin analogs (Yamada et al., 2004).
Nonlinear Optical and Electronic Properties
Studies have explored the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds related to this compound. Beytur & Avinca (2021) investigated the electronic properties of newly synthesized compounds, revealing parameters like ionization potential, electron affinity, energy gap, and electrophilic index using DFT calculations, further comparing their UV-visible absorption spectra and excitation energies with experimental values (Beytur & Avinca, 2021).
Photophysical Properties
Fluorescent dyes based on compounds like 4-Methoxy-9-Methyl-9H-Carbazole-3-Carbaldehyde have been synthesized and evaluated for their photophysical properties. Umape et al. (2014) studied the solvent polarity effects on absorption, emission, and quantum yield of these styryl derivatives, also carrying out DFT and TD-DFT computations to analyze their structural, molecular, electronic, and photophysical parameters (Umape et al., 2014).
Biological Applications
In the realm of biology, compounds containing structures similar to this compound have been used in synthesizing novel compounds for potential antioxidant and antitumor activities. Hassanien et al. (2022) synthesized novel binary and fused compounds based on lawsone, a precursor, and assessed their antioxidant and antitumor activities (Hassanien et al., 2022).
Wirkmechanismus
Target of Action
It’s known that indazole derivatives, which 6-methoxy-4-methyl-1h-indazole-3-carbaldehyde is a part of, have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indazole derivatives are known to interact with their targets, causing various biological changes . More research is needed to determine the specific interactions of this compound with its targets.
Biochemical Pathways
Indazole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 190199, which could influence its bioavailability .
Result of Action
Indazole derivatives are known to have various biological activities, suggesting that this compound may have similar effects .
Safety and Hazards
While specific safety and hazard information for “6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde” was not found, general safety measures for handling chemical compounds should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .
Zukünftige Richtungen
The synthesis and study of indazole derivatives, including “6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde”, is a field of active research. Future directions could include the development of more efficient synthesis methods, exploration of new chemical reactions, and investigation of their biological activities and potential applications .
Biochemische Analyse
Biochemical Properties
6-Methoxy-4-methyl-1H-indazole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protein kinase enzymes, which are crucial in regulating cellular processes such as cell growth, differentiation, and apoptosis. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation and survival. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active site of protein kinases, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, this compound can modulate the transcription of specific genes, leading to changes in protein expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell survival and proliferation. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various compounds. This interaction can affect metabolic flux and alter the levels of metabolites within the cell. Additionally, this compound can influence the activity of other metabolic enzymes, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, and it can bind to proteins within the cell, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production .
Eigenschaften
IUPAC Name |
6-methoxy-4-methyl-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-7(14-2)4-8-10(6)9(5-13)12-11-8/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFSGDOXFZUMML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=NNC(=C12)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646481 | |
| Record name | 6-Methoxy-4-methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-39-1 | |
| Record name | 6-Methoxy-4-methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone](/img/structure/B1371803.png)
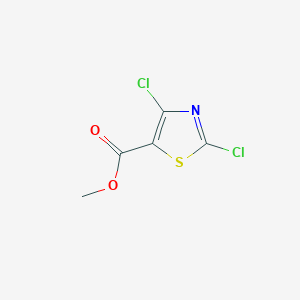
![3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371806.png)
![3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1371809.png)
![N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1371810.png)

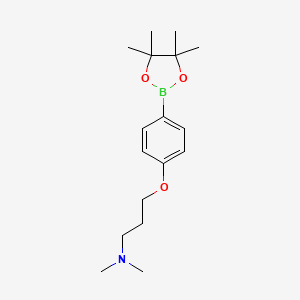
![Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate](/img/structure/B1371816.png)
![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B1371817.png)
![4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde](/img/structure/B1371818.png)
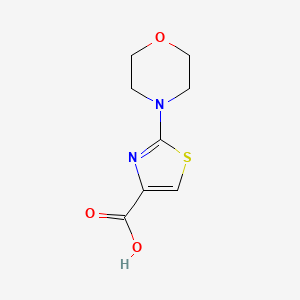

![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride](/img/structure/B1371822.png)
